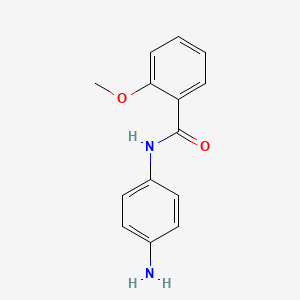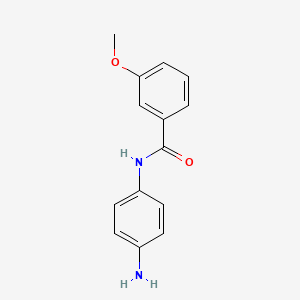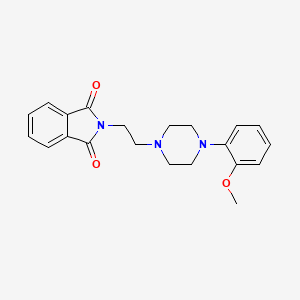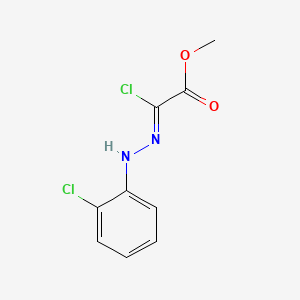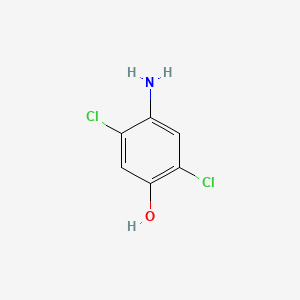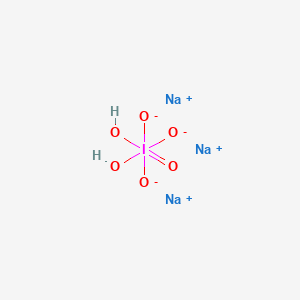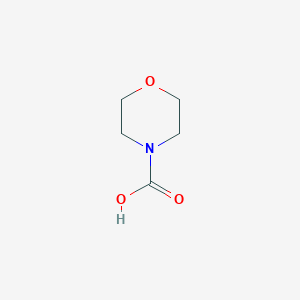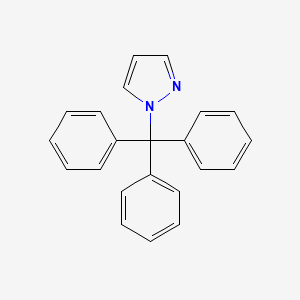![molecular formula C10H12ClNO2S B1313062 Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- CAS No. 53492-40-3](/img/structure/B1313062.png)
Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-” is a derivative of glycine, which is a nonessential amino acid and is also known as 2-Aminoacetic acid . Glycine plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is chemically neutral and metabolically inert .
科学的研究の応用
1. Interaction with Glycine Receptors
Ethyl-N-[(p-Cl-benzylidene)-4-oxo-2-imidazolidyl]glycinate hydrochloride, a compound related to Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-, has been studied for its potential affinity to the glycine-binding site of the NMDA receptor. This molecule exhibits a Z-configuration with three Cl⋯H–N bonds, deemed crucial for understanding the ligand-receptor interaction within the glycine-binding site. The structural analysis provides insights into the ligand-receptor interaction model, crucial for pharmacological interventions targeting glycine receptors (Karolak‐Wojciechowska et al., 2000).
2. Organogelating Properties
Amino acid-functionalized triphenylenes, including a derivative with a glycine side-chain, demonstrate intriguing organogelating behaviors. These derivatives form gels in various organic solvents, with the glycine derivative specifically gelling chloroform. This property is of interest due to the hole-transporting capabilities of triphenylene liquid crystals, hinting at potential applications in organic electronic devices (Meegan et al., 2017).
3. Environmental Impact and Transport
Glyphosate (N-(phosphonomethyl)-glycine) and glufosinate, related to the query compound, have been assessed for their environmental impact, focusing on their transport through soil via preferential flow. Understanding the behavior of these compounds in agricultural settings is crucial for evaluating their environmental footprint and potential for contaminating groundwater (Malone et al., 2004).
Safety And Hazards
特性
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-8-1-3-9(4-2-8)15-6-5-12-7-10(13)14/h1-4,12H,5-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVXVAPJICBEFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437250 |
Source


|
| Record name | Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- | |
CAS RN |
53492-40-3 |
Source


|
| Record name | Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

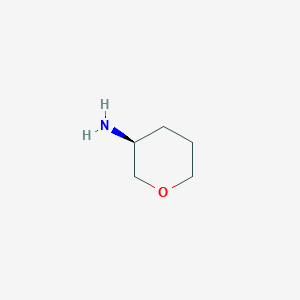
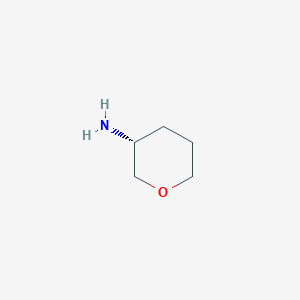
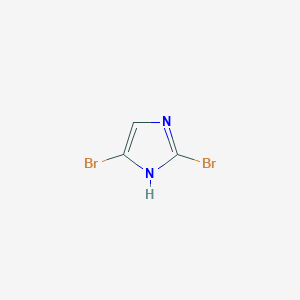
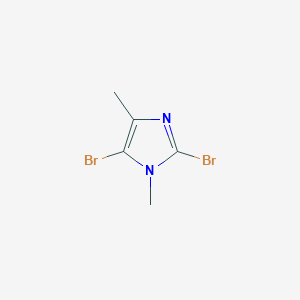
![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)
